Product packaging for Dibenzylfluorescein(Cat. No.:CAS No. 97744-44-0)

Dibenzylfluorescein

Cat. No.: B031604
CAS No.: 97744-44-0
M. Wt: 512.5 g/mol
InChI Key: YZJGKSLPSGPFEV-UHFFFAOYSA-N
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Description

Historical Context of Fluorescein-Derived Probes in Biochemical Research

The lineage of fluorescein-derived probes traces back to the 19th century, with the discovery of fluorescein (B123965) itself. In 1871, Adolf von Baeyer synthesized fluorescein through the condensation of resorcinol (B1680541) and phthalic anhydride. fishersci.co.ukfishersci.at This green dye was notable for its intense green fluorescence in aqueous or alcohol solutions, a property that immediately suggested its potential for scientific applications. fishersci.co.uk

Fluorescein, a xanthene dye, quickly became a foundational tool due to its intense fluorescence, reversible pH sensitivity, chemical stability, and low cytotoxicity at working concentrations. fishersci.at Following fluorescein, other fluorescent dyes such as rhodamine, coumarin, and cyanine (B1664457) fluorophores were developed, further expanding the toolkit for fluorescence measurements. fishersci.no These early dyes laid the groundwork for modern fluorescent probes, including advanced derivatives like the Alexa Fluor series. fishersci.no

The field has witnessed a "renaissance" in utilizing these classic dye scaffolds, applying modern chemistry, biochemistry, molecular genetics, and optical physics to create sophisticated fluorescent tools. fishersci.co.ukfishersci.no This evolution has led to the development of "functional fluorophores" that exhibit changes in fluorescence in response to specific external stimuli, such as interactions with target biomacromolecules, reactive chemical species, or enzymatic modifications. fishersci.ca Historically, quinine (B1679958) sulfate, discovered in 1845, was the first well-defined small molecule fluorescent compound, with its emission phenomenon later explained and termed "fluorescence" by Sir George Stokes in 1852. fishersci.ca

Significance of Dibenzylfluorescein as a Fluorogenic Substrate in Contemporary Studies

This compound (DBF) holds significant importance in contemporary biochemical research, primarily as a fluorogenic substrate for specific cytochrome P450 (CYP) isoforms and aromatase (CYP19). nih.govnih.govfishersci.cawikidata.orgfishersci.fi These enzymes play crucial roles in drug metabolism and various physiological processes.

The mechanism of DBF's fluorogenic activity involves its dealkylation by these CYP isoforms, leading to the production of fluorescein benzyl (B1604629) ester. nih.govnih.govfishersci.cawikidata.orgfishersci.fi This intermediate product is then further hydrolyzed to fluorescein upon the addition of a base, typically 2 M NaOH. nih.govnih.govfishersci.cawikidata.orgfishersci.fi The resulting fluorescein exhibits strong fluorescence, which can be quantified using excitation and emission wavelengths of 485 nm and 538 nm, respectively. nih.govnih.govfishersci.cafishersci.fi DBF is commonly used near its apparent Michaelis-Menten constant (Km) value, typically ranging from 0.87 to 1.9 µM. nih.govfishersci.cawikidata.orgfishersci.fi

Key Applications of this compound in Research:

This compound's unique properties make it invaluable across several research domains:

Enzyme Activity Assays: DBF is widely adopted for measuring the activity of specific enzymes, particularly cytochrome P450 isoforms. The fluorescent signal generated upon its metabolism by these enzymes can be precisely quantified, providing critical insights into enzyme functionality and metabolic pathways. nih.gov

Drug Metabolism Studies: In pharmacokinetics and drug discovery, DBF is a crucial tool for assessing the metabolic stability of novel drug candidates. Researchers utilize DBF in systems such as liver microsomes or recombinant enzyme systems to determine the rate and efficiency of drug metabolism, which is essential for refining drug candidates and predicting their behavior in the human body. nih.gov

High-Throughput Screening (HTS): The fluorescent characteristics of DBF are well-suited for automated screening platforms, enabling the simultaneous assessment of thousands of compounds. This capability significantly accelerates the identification of potential enzyme inhibitors or activators, thereby expediting the drug discovery process. nih.govuni.lu

Toxicology Studies: DBF is employed in toxicology to evaluate the potential toxicity of chemical compounds by examining their effects on enzyme activity. By monitoring changes in fluorescence, researchers can determine if a compound inhibits or enhances specific enzymes, providing insights into its toxicological profile. nih.gov

Detailed Research Findings:

Research findings highlight DBF's utility in various studies. For instance, it has been used to assess the aromatase inhibitory activity of traditional herbal medicines like Ma-Huang-Tang (MHT) and its active components. In such studies, DBF served as a profluorescent probe substrate to observe the inhibitory effect on aromatase activity in cellular models, demonstrating its applicability in identifying compounds with potential therapeutic effects. uni.luwikipedia.org Furthermore, DBF assays have been noted for their robustness and suitability for initial screenings aimed at optimizing drug interactions. uni.lu While some DBF assays may require an additional incubation period, this can be managed efficiently, especially with automated robotic systems common in industrial research settings. mims.com DBF has also been found to be less susceptible to interference compared to other substrate assays, contributing to its reliability in complex biological matrices. mims.com

Table 1: Properties of this compound and Related Compounds

Compound NamePubChem CIDExcitation (nm)Emission (nm)Apparent Km (µM)
This compound (DBF)3714364855380.87 - 1.9
Fluorescein16850494521N/A
Fluorescein benzyl ester22090827N/AN/AN/A
Resorcinol5054N/AN/AN/A
Phthalic Anhydride6811N/AN/AN/A
Quinine sulfate16051948N/AN/AN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24O5 B031604 Dibenzylfluorescein CAS No. 97744-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJGKSLPSGPFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97744-44-0
Record name Dibenzylfluorescein
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Ii. Synthetic Methodologies and Chemical Modifications of Dibenzylfluorescein

Established Synthesis Pathways of Dibenzylfluorescein

The synthesis of this compound from fluorescein (B123965) would necessitate two key transformations: the formation of a benzyl (B1604629) ether at the phenolic hydroxyl group and the formation of a benzyl ester at the carboxylic acid group.

A plausible synthetic route would likely involve a two-step process:

Benzylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of fluorescein can be converted to a benzyl ether. A common method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with benzyl bromide or benzyl chloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

Benzylation of the Carboxylic Acid Group: The carboxylic acid moiety of the resulting benzyl ether of fluorescein would then be converted to a benzyl ester. A standard method for this esterification is the Fischer-Speier esterification . This involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water produced.

Alternatively, the carboxylic acid could be activated first, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride would then readily react with benzyl alcohol to form the benzyl ester.

A one-pot synthesis, where both the phenolic hydroxyl and carboxylic acid groups are benzylated simultaneously, might also be feasible. This would likely involve using a strong base to deprotonate both functional groups, followed by the addition of an excess of a benzyl halide. However, controlling the stoichiometry and reaction conditions to achieve the desired dibenzyl product without side reactions could be challenging.

Interactive Data Table: Plausible Reagents for this compound Synthesis

Reaction StepReagent ClassSpecific Example(s)Role in Reaction
EtherificationBaseSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonation of phenolic hydroxyl group
EtherificationBenzylating AgentBenzyl Bromide, Benzyl ChlorideProvides the benzyl group
EsterificationAlcoholBenzyl AlcoholProvides the benzyl group for the ester
EsterificationAcid CatalystSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)Protonates the carbonyl oxygen, activating it for nucleophilic attack
EsterificationActivating AgentThionyl Chloride (SOCl₂)Converts carboxylic acid to a more reactive acyl chloride

Chemical Derivatization Strategies for Functionalized this compound Analogues

The development of functionalized this compound analogues can expand its applications, particularly in the realms of bio-imaging and diagnostics. These modifications would typically be introduced by using derivatized starting materials or by post-synthetic modification of the this compound scaffold.

Introduction of Reporter Moieties for Enhanced Detection

The introduction of reporter moieties onto the this compound structure could enable alternative or enhanced detection methods. This could be achieved by incorporating these moieties into the benzyl groups before their attachment to the fluorescein core.

For instance, a benzyl bromide or benzyl alcohol derivative containing a reporter group, such as a biotin (B1667282) tag for avidin-biotin-based detection systems or a click chemistry handle (e.g., an azide (B81097) or alkyne) for subsequent conjugation to other molecules, could be used in the synthesis.

Table: Potential Reporter Moieties for this compound Analogues

Reporter MoietyPotential Application
BiotinAvidin/Streptavidin-based assays
Azide/AlkyneBio-orthogonal "click" chemistry conjugation
Nitro GroupCan be reduced to an amine for further functionalization
Halogens (Br, I)Can be used in cross-coupling reactions

Modifications for Tunable Spectroscopic Properties

The spectroscopic properties of fluorescein dyes, such as their absorption and emission maxima, are sensitive to their chemical environment and structure. Modifications to the this compound molecule could be strategically employed to tune these properties for specific applications, such as multiplex imaging or matching with specific excitation sources.

Introducing electron-donating or electron-withdrawing groups onto the xanthene core of the fluorescein or on the benzyl moieties could alter the electronic distribution within the molecule and, consequently, its spectroscopic characteristics. For example, the introduction of electron-withdrawing groups like nitro or cyano groups would be expected to shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). Conversely, electron-donating groups might induce a hypsochromic or blue shift.

Table: Predicted Spectroscopic Shifts with Functional Group Substitution

Functional GroupElectronic EffectPredicted Spectroscopic Shift
Nitro (-NO₂)Electron-withdrawingBathochromic (Red Shift)
Cyano (-CN)Electron-withdrawingBathochromic (Red Shift)
Amino (-NH₂)Electron-donatingHypsochromic (Blue Shift)
Methoxy (-OCH₃)Electron-donatingHypsochromic (Blue Shift)

It is important to note that these are predictive statements based on established principles of fluorophore design. Detailed research and empirical data would be necessary to confirm the precise effects of these modifications on the spectroscopic properties of this compound analogues.

Iii. Mechanistic Elucidation of Dibenzylfluorescein S Fluorogenic Response

Enzymatic O-Dealkylation Mechanisms Initiated by Cytochrome P450 Enzymes

The first and rate-limiting step in the bioactivation of dibenzylfluorescein is an oxidative O-dealkylation reaction catalyzed by various isoforms of the cytochrome P450 enzyme superfamily. caymanchem.comnih.govmedchemexpress.com This family of enzymes plays a central role in the metabolism of a wide array of xenobiotics. nih.gov DBF serves as a substrate for several specific human CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP19 (aromatase). medchemexpress.comnordicbiosite.comtargetmol.com O-dealkylation is a common and energetically favorable reaction for CYP enzymes, often resulting in high product yields. researchgate.net

The structure of this compound features two benzyl (B1604629) ether groups. These moieties are crucial for the molecule's interaction with the active site of cytochrome P450 enzymes. The lipophilic nature of the benzyl groups facilitates the entry of the substrate into the hydrophobic active site of the membrane-bound CYP enzymes. The specific orientation and binding of the benzyl ether within the active site positions one of the benzylic carbons in proximity to the enzyme's reactive heme-iron-oxygen species, priming it for oxidative cleavage. The metabolism of DBF is a recognized method for assessing the catalytic activity of various CYP isoforms, with a typical Michaelis constant (K_m) value reported to be in the range of 0.87-1.9 µM. caymanchem.commedchemexpress.comnordicbiosite.com

Upon recognition and binding, the CYP enzyme catalyzes the oxidative O-dealkylation of one of the benzyl ether groups. researchgate.net This enzymatic reaction does not directly yield fluorescein (B123965). Instead, it cleaves one benzyl group, leading to the formation of a key intermediate: fluorescein benzyl ester. caymanchem.commedchemexpress.comresearchgate.netnih.gov This intermediate is structurally distinct from the final fluorescent product and is itself only weakly fluorescent or essentially non-emissive. nih.gov The conversion from the non-fluorescent DBF to this intermediate is the specific enzymatic event measured in assays utilizing this probe.

Post-Enzymatic Hydrolysis and Fluorescein Fluorophore Liberation

For a significant fluorescence signal to be generated, the fluorescein benzyl ester intermediate must undergo a second chemical transformation. This step involves the cleavage of the remaining ester linkage to release the fluorescein dianion, the species responsible for the intense fluorescence.

The liberation of the fluorescein fluorophore from the fluorescein benzyl ester intermediate is achieved through base-catalyzed ester hydrolysis, a reaction also known as saponification. chemistrysteps.comjk-sci.com In laboratory settings, this is typically accomplished by the addition of a strong base, such as 2 M sodium hydroxide (B78521) (NaOH), to the reaction mixture after the enzymatic step has been terminated. caymanchem.comresearchgate.netnih.gov The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing fluorescein and benzyl alcohol. This hydrolysis step is generally rapid and converts the weakly fluorescent intermediate into the highly fluorescent final product. researchgate.net

The utility of this compound as a fluorogenic probe lies in the dramatic increase in fluorescence intensity that occurs upon its conversion to fluorescein. The parent compound, this compound, and the fluorescein benzyl ester intermediate are essentially non-fluorescent. nih.govnih.gov In contrast, fluorescein is a renowned fluorophore with a very high quantum yield. nih.gov The enzymatic conversion followed by base-catalyzed hydrolysis effectively "switches on" the fluorescence. Research indicates that the fluorescence intensity of the final fluorescein product can be 200 times greater than that of the initial this compound substrate. researchgate.net This substantial signal amplification provides a highly sensitive method for detecting and quantifying the activity of the CYP enzymes responsible for the initial dealkylation step.

Photophysical Dynamics of this compound and its Metabolites

The fluorogenic response of this compound is fundamentally governed by the distinct photophysical properties of the parent molecule, its intermediate, and its final metabolic product. This compound itself is not efficiently fluorescent. nih.gov The key metabolite, fluorescein, is characterized by its intense green fluorescence. In its deprotonated (dianion) form in basic aqueous solution, fluorescein exhibits a peak excitation wavelength (λ_ex) around 495 nm and a peak emission wavelength (λ_em) of approximately 520 nm. wikipedia.org The fluorescence quantum yield (Φ_f) of fluorescein in 0.1 N NaOH is exceptionally high at 0.925. nih.gov The fluorescence lifetime (τ_f) of the deprotonated form is approximately 4 ns, providing a distinct temporal signature. wikipedia.orgmdpi.com

CompoundExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f)
This compound ~490 nm caymanchem.comN/AVery Low nih.govN/A
Fluorescein Benzyl Ester ~480 nm nih.gov~530 nm nih.govLow nih.govN/A
Fluorescein (dianion) ~495 nm wikipedia.org~520 nm wikipedia.org~0.92 nih.gov~4.0 ns wikipedia.org

Fluorescence Quantum Yield Analysis of this compound and Fluorescein

This compound is a fluorogenic probe, meaning it is initially non-fluorescent but can be chemically converted into a highly fluorescent compound. medchemexpress.comcaymanchem.combertin-bioreagent.com Its utility lies in this "off-on" switching of fluorescence. The fluorogenic response is triggered by the enzymatic activity of specific cytochrome P450 (CYP) isoforms, which dealkylate this compound. medchemexpress.comcaymanchem.combertin-bioreagent.com This reaction produces fluorescein benzyl ether, which is then hydrolyzed to fluorescein, the fluorescent species. caymanchem.combertin-bioreagent.com

Therefore, a direct analysis of the fluorescence quantum yield of this compound in its native state is not the primary focus of its application. The crucial parameter is the fluorescence quantum yield of its metabolic product, fluorescein, which dictates the intensity of the signal generated in enzymatic assays. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. atto-tec.com

Fluorescein, the product of this compound metabolism, is a well-characterized fluorophore with a high fluorescence quantum yield that is sensitive to its chemical environment, particularly the solvent and pH. omlc.orgomlc.orgnih.gov The quantum yield of fluorescein has been reported under various conditions, providing a benchmark for the signal expected from the enzymatic turnover of this compound.

Below is a data table summarizing the reported fluorescence quantum yields for fluorescein in different solvents.

SolventQuantum Yield (Φf)
Ethanol (neutral)0.79 omlc.orgaatbio.com
Ethanol (basic)0.97 omlc.org
0.1 N NaOH (aq)0.925 ± 0.015 nih.gov
Trifluoroethanol1.0 omlc.org
Dimethylsulfoxide0.60 omlc.org

This table presents a compilation of fluorescence quantum yield values for fluorescein from various sources. The conditions under which these values were measured can influence the results.

The significant difference in fluorescence between this compound (essentially non-fluorescent) and fluorescein (high quantum yield) is the basis for its use in detecting changes in CYP catalytic activity. medchemexpress.comcaymanchem.com

Excited-State Reactions and Energy Transfer Processes in this compound Systems

The fluorogenic activation of this compound is fundamentally an enzyme-mediated chemical reaction that precedes the photophysical events of fluorescence. The "excited-state reaction" in the context of a this compound assay is the enzymatic conversion of the non-fluorescent substrate into the fluorescent product, fluorescein.

The process begins with the absorption of light by the fluorescein molecule, which is generated by the enzymatic activity. Upon absorbing a photon of an appropriate wavelength (excitation typically around 485 nm), the fluorescein molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). medchemexpress.comcaymanchem.com

From this excited state, the molecule can return to the ground state through several pathways:

Fluorescence: The molecule can emit a photon and return to the ground state (S₁ → S₀). This radiative decay is the source of the detectable fluorescence signal, with an emission maximum typically around 535-538 nm. medchemexpress.comcaymanchem.com

Non-radiative decay: The molecule can lose energy as heat through processes like internal conversion and vibrational relaxation.

Intersystem crossing: The molecule can transition to a triplet excited state (T₁), which can then return to the ground state via phosphorescence (a much slower process) or non-radiative decay.

In the case of the this compound system, the key event is the enzymatic reaction that "unlocks" the potential for fluorescence. Once fluorescein is formed, it behaves as a typical fluorescent dye. The efficiency of its fluorescence is then governed by its intrinsic photophysical properties and its interaction with the surrounding environment.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are not inherently part of the mechanism of this compound's fluorogenic response. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov The this compound system relies on a chemical transformation to generate a single fluorescent species rather than an interaction between two different fluorophores. The absorbed energy is not transferred to another molecule but is emitted as light by the fluorescein product itself.

Iv. Advanced Applications in Biochemical and Pharmacological Assays

High-Throughput Screening (HTS) Assay Development using Dibenzylfluorescein

The chemical characteristics of this compound make it highly suitable for HTS applications aimed at identifying enzyme modulators from large compound libraries. researchgate.net Fluorescence-based assays are sensitive, cost-effective, and readily adaptable to the automated, multi-well plate formats used in HTS. doi.orgbiorxiv.org The enzymatic O-dealkylation of DBF by CYPs produces a fluorescein (B123965) benzyl (B1604629) ether, which is subsequently hydrolyzed to fluorescein, resulting in a strong fluorescent signal that can be measured with standard plate readers. caymanchem.com

Optimization of Assay Conditions for Robustness and Linearity

The development of a reliable HTS assay requires meticulous optimization of various experimental parameters to ensure the results are both robust and reproducible. selvita.comdispendix.com Key goals of optimization include maximizing the signal-to-background ratio, ensuring the reaction proceeds under steady-state conditions, and achieving a statistically significant separation between positive and negative controls. nih.gov

Linearity: A critical first step is to establish the linearity of metabolite formation over time and with respect to enzyme concentration. Assays should be conducted under conditions where less than 10% of the substrate is depleted to ensure that the reaction rate remains constant and proportional to enzyme activity. nih.gov For instance, in developing a CYP3A7 assay, the linearity of fluorescein formation from DBF was confirmed by measuring fluorescence at multiple time points to select an incubation period that fell within the linear range. nih.gov

Robustness (Z'-Factor): The robustness of an HTS assay is commonly quantified using the Z'-factor, a statistical parameter that reflects the dynamic range of the assay and the variability of the data. bmglabtech.comgraphpad.com A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay can reliably distinguish between active compounds (hits) and inactive ones. graphpad.comnih.gov Optimization involves adjusting parameters such as substrate and enzyme concentrations, pH, temperature, and solvent (e.g., DMSO) concentration to achieve a high Z'-factor. nih.govnih.gov As shown in the table below, maintaining a low final concentration of DMSO is often critical, as higher concentrations can inhibit enzyme activity and compromise assay performance. nih.gov

Table 1: Representative Data for Optimization of HTS Assay Parameters

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Z'-Factor Assessment
Enzyme Conc. 1 pmol 2 pmol 5 pmol 10 pmol 0.78 Optimal
Substrate Conc. 0.5 µM 1.5 µM 5 µM 10 µM 0.81 Optimal (near Km)
Incubation Time 5 min 10 min 15 min 30 min 0.75 Optimal (Linear)
DMSO Conc. 0.5% 1% 2% 5% 0.85 Optimal

This table illustrates how systematic variation of assay conditions is used to find the optimal parameters that yield a high Z'-factor, indicating a robust assay. The optimal condition for each parameter is shown in bold.

Validation of this compound-Based HTS Assays for Drug Discovery

For example, a panel of known CYP inhibitors can be tested using both the DBF assay and a conventional HPLC-based assay. The resulting half-maximal inhibitory concentration (IC₅₀) values are then compared. A strong correlation between the IC₅₀ values from both methods provides confidence that the HTS assay is accurately identifying and quantifying inhibitory activity. doi.org Studies have shown a good agreement between IC₅₀ values obtained with fluorogenic probes like DBF and those from HPLC-based methods when screening for inhibitors of CYP enzymes like CYP3A4. doi.org This concordance validates the use of the DBF-based HTS assay as a reliable preliminary tool for screening large compound libraries in drug discovery. bohrium.comnih.gov

Profiling Cytochrome P450 (CYP) Enzyme Activities with this compound

This compound serves as a substrate for several key human CYP isoforms involved in drug metabolism, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19. caymanchem.com This broad-spectrum activity, combined with its favorable fluorescent properties, makes it a valuable tool for profiling the catalytic function of these important enzymes.

Assessment of CYP3A4 and CYP3A7 Catalytic Activity

This compound has proven particularly effective for assessing the activity of CYP3A4 and CYP3A7. CYP3A4 is the most abundant CYP enzyme in the adult human liver and is responsible for the metabolism of approximately 50% of drugs on the market. nih.govthermofisher.com CYP3A7 is the primary CYP3A isoform expressed in the fetal and neonatal liver, playing a critical role in drug and xenobiotic metabolism during early life. nih.govnih.govfrontiersin.org Although CYP3A4 and CYP3A7 share high sequence identity, they exhibit significant differences in catalytic activity and substrate specificity. nih.govnih.gov

Recent research has identified DBF as a superior substrate for developing HTS assays specifically for CYP3A7, an enzyme often overlooked in preclinical drug testing. nih.govbohrium.comnih.gov The development of a robust CYP3A7 assay using DBF allows for the early identification of drug candidates that could pose a risk of drug-drug interactions or toxicity in neonates. bohrium.comnih.gov

In Vitro Recombinant Enzyme Systems

Recombinant enzyme systems, often referred to as "supersomes," are derived from insect or bacterial cells engineered to express a single human CYP enzyme. nih.govnih.gov These systems provide a clean and controlled environment to study the activity of an individual enzyme without interference from other metabolic pathways. nih.gov They are widely used to determine fundamental kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.gov

DBF is routinely used with recombinant CYP3A4 and CYP3A7 to characterize their catalytic function. nih.govnih.gov Studies using these systems have established the apparent Kₘ value for DBF with CYP3A4 to be in the range of 0.87-1.9 µM. caymanchem.comnih.gov The use of recombinant enzymes allows for direct comparison of the catalytic efficiencies of different isoforms, confirming, for example, that CYP3A7 is generally less catalytically active than CYP3A4 for most substrates. nih.govnih.gov

Table 2: Comparative Kinetic Parameters for DBF with Recombinant CYP3A Isoforms

Enzyme Kₘ (µM) Relative Vₘₐₓ (RFU/min/pmol) Catalytic Efficiency (Vₘₐₓ/Kₘ)
CYP3A4 1.77 1250 706
CYP3A7 4.2 150 36
Hepatic Microsomal and Cellular Models

Cellular Models: The most physiologically relevant in vitro models are intact cell systems, such as primary human hepatocytes or liver-derived cell lines (e.g., Huh7). doi.orgnih.govresearchgate.net These models have intact cell membranes, requiring compounds to be transported into the cell to be metabolized, and they contain the complete enzymatic machinery for both Phase I and Phase II metabolism. doi.orgnih.gov Using DBF in intact, CYP-expressing cell lines allows for the screening of inhibitory effects in a context that includes cellular uptake and transport processes, providing data that may be more predictive of in vivo outcomes. doi.org Studies comparing results from DBF assays in intact cells to those from microsomes and recombinant systems help to build a comprehensive understanding of a compound's metabolic fate. doi.org

Characterization of CYP2C8, CYP2C9, and CYP2C19 Activity

This compound is an effective substrate for characterizing the enzymatic activity of several CYP2C isoforms, which are responsible for the metabolism of a significant portion of clinically used drugs. caymanchem.comnordicbiosite.com In comparative studies evaluating various fluorescent probes for nine different human P450 enzymes, this compound was identified as the optimal substrate for measuring CYP2C8 activity in intact, P450-expressing cells. doi.orgnih.gov While other substrates showed higher metabolic rates for different CYPs, DBF demonstrated the best properties for selectively assessing CYP2C8. doi.orgnih.gov

Although metabolized at lower rates by other isoforms compared to their preferred substrates, DBF is also utilized in assays for CYP2C9 and CYP2C19. medchemexpress.comcaymanchem.comdoi.org The principle of the assay remains the same: the rate of fluorescein production, measured at excitation and emission wavelengths of approximately 485 nm and 538 nm respectively, is directly proportional to the enzyme's catalytic activity. bertin-bioreagent.comcaymanchem.com These fluorescence-based assays offer high sensitivity and are amenable to a multi-well plate format, facilitating high-throughput screening of P450 activity. nih.gov The typical apparent Michaelis constant (K_m) for DBF across these CYP isoforms is reported to be in the range of 0.87-1.9 µM. medchemexpress.comcaymanchem.comnordicbiosite.com

EnzymeSubstrateAssay TypeKey Findings
CYP2C8 This compoundFluorescence-based activity assay in intact cellsDBF was selected as the optimal probe for CYP2C8 activity measurement due to its favorable metabolic rates and low background fluorescence. doi.orgnih.gov
CYP2C9 This compoundFluorescence-based inhibition assayUsed as a probe substrate to screen for potential inhibitors and investigate drug-drug interactions. caymanchem.comresearchgate.net
CYP2C19 This compoundFluorescence-based activity and inactivation kinetics assayDBF is a useful substrate for assessing both the catalytic activity and the time-dependent inactivation kinetics of CYP2C19. medchemexpress.comnordicbiosite.comdoi.org

Studies on Mechanism-Based Inhibition of CYP Isoforms

Mechanism-based inhibition (MBI), also known as time-dependent inhibition (TDI), is a critical consideration in drug development as it can lead to significant drug-drug interactions. nih.govnih.gov This type of inhibition occurs when a drug is converted by a CYP enzyme into a reactive metabolite that irreversibly or quasi-irreversibly inactivates the enzyme. nih.govresearchgate.net DBF-based assays provide a powerful tool for identifying and characterizing mechanism-based inhibitors. researchgate.net

The assessment of time-dependent inhibition involves pre-incubating the enzyme with a potential inhibitor for various durations before measuring the remaining enzyme activity. springernature.combioivt.com For time-dependent inhibitors, the inhibitory potency (often measured as the IC₅₀ value) increases with the length of the pre-incubation period. nih.govresearchgate.net

DBF is particularly useful in this context. For instance, a direct and informative method for assessing CYP2C19 enzyme inactivation kinetics has been developed using DBF. nordicbiosite.com In this "all-in-one" approach, the enzyme, the DBF probe substrate, the inhibitor, and the NADPH-regenerating system are combined simultaneously in a microplate well. researchgate.net Continuous monitoring of fluorescence allows for the determination of key kinetic parameters, K_I (the inhibitor concentration that gives half of the maximal inactivation rate) and k_inact (the maximal rate of inactivation), from a single experiment. researchgate.net Studies using this method have successfully characterized known CYP2C19 mechanism-based inactivators. researchgate.netresearchgate.net

InhibitorTarget EnzymeK_I (µM)k_inact (min⁻¹)Method
Ticlopidine CYP2C191.96 ± 0.50.135 ± 0.009Fluorometric progress curve analysis using DBF. researchgate.net
Isoniazid CYP2C19250.5 ± 340.137 ± 0.006Fluorometric progress curve analysis using DBF. researchgate.net

A hallmark of MBI is that the inhibition is dependent on the catalytic turnover of the enzyme and is often irreversible. nih.govnih.gov DBF assays can be integrated with techniques to confirm these characteristics. The requirement for a catalytic step is demonstrated by the NADPH-dependence of the inhibition; the inactivation only occurs in the presence of the NADPH cofactor, which is necessary for CYP enzyme function. nih.govbioivt.com

Irreversibility can be assessed by methods such as dialysis or ultracentrifugation after the enzyme has been incubated with the inhibitor. xenotech.com If the enzyme activity is not restored after removing the unbound inhibitor through these methods, the inhibition is considered irreversible or quasi-irreversible. xenotech.com The formation of a metabolic-intermediate complex, a feature of quasi-irreversible inhibition, can sometimes be observed through spectral analysis. nih.govresearchgate.net Studies have confirmed the quasi-irreversible nature of certain alkaloids on CYP2C19 by demonstrating that activity was not significantly restored by dialysis after inactivation in the presence of NADPH. researchgate.net

Investigation of Drug-Drug Interactions (DDIs) Mediated by CYP Enzymes

Given that CYP enzymes metabolize the majority of drugs, their inhibition is a primary cause of adverse drug-drug interactions (DDIs). bioivt.comnih.govnih.gov Early identification of a new drug candidate's potential to inhibit specific CYP isoforms is a regulatory requirement and a crucial step in ensuring drug safety. bioivt.com

This compound-based assays are extensively used in high-throughput screening (HTS) campaigns to identify potential CYP inhibitors. dntb.gov.ua In these assays, a test compound is incubated with a specific recombinant CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2C19) and the DBF substrate. A reduction in the rate of fluorescein formation compared to a control without the test compound indicates inhibition of the enzyme's activity. researchgate.net This approach allows for the rapid screening of large compound libraries to flag potential DDIs early in the drug discovery process, prompting more detailed mechanistic studies for identified hits. scispace.com

Aromatase (CYP19) Enzyme Inhibition Studies Utilizing this compound

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, responsible for converting androgens to estrogens. nih.govnih.gov It is a key therapeutic target for hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer. nih.govmdpi.com The development of aromatase inhibitors is therefore an important area of cancer research. nih.gov

This compound has been successfully employed as a fluorometric substrate for the development of high-throughput screening assays to identify novel aromatase inhibitors. researchgate.netresearchgate.net The assay principle is based on the competitive inhibition of aromatase; in the presence of an inhibitor, the metabolism of DBF to fluorescein is reduced. researchgate.net This method is reproducible, efficient, and utilizes commercially available materials. researchgate.net

Furthermore, a cell-based assay has been developed that allows for the direct assessment of aromatase activity in live cells using DBF. nih.gov This approach offers several advantages, including the ability to perform multiplexed assessments of enzyme activity, cell viability, and protein half-life within a single assay. nih.gov Such live-cell assays provide a more physiologically relevant environment compared to cell-free systems and are valuable for validating hits from initial HTS campaigns. nih.govdtu.dk These assays have been used to evaluate the inhibitory concentration (IC₅₀) of known inhibitors and to screen for new chemical entities with aromatase-inhibiting properties. nih.govnih.gov

Aromatase InhibitorIC₅₀ (nM)Assay System
Letrozole 1.4 ± 0.3Fluorometric assay with recombinant CYP19 enzyme and DBF substrate. researchgate.net
Compound 34 (pyrimidine-triazole derivative) 82In vitro test using DBF. nih.gov
Compound 47 (doxorubicin derivative) 114In vitro test using DBF. nih.gov

Evaluation of Natural Products and Synthetic Compounds as Aromatase Inhibitors

This compound (DBF) serves as a key fluorogenic substrate in high-throughput screening assays designed to identify and characterize inhibitors of aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis. nih.gov The assay principle relies on the enzymatic conversion of the non-fluorescent DBF by aromatase into a fluorescent product. mdpi.comresearchgate.net The presence of an aromatase inhibitor reduces the rate of this conversion, leading to a measurable decrease in fluorescence intensity, which is directly proportional to the inhibitor's potency. mdpi.com This method offers a sensitive and efficient tool for evaluating the inhibitory potential of diverse chemical entities.

Natural Products:

Researchers have employed the DBF-based assay to screen various natural products for their potential as aromatase inhibitors (AIs). nih.govnih.gov This exploration is driven by the search for novel AIs that may offer improved efficacy or reduced side effects compared to existing drugs. nih.gov

For instance, a study investigating compounds from Atractylodes macrocephala used a fluorescence-based assay with DBF to evaluate their aromatase inhibiting activities. mdpi.com The results showed that at a concentration of 10 μM, atractylenolide I, atractylenolide II, and atractylenolide III exhibited potent inhibition of 94.56%, 90.93%, and 86.31%, respectively. mdpi.com Similarly, other studies have identified various flavonoids and other natural compounds as effective aromatase inhibitors using DBF-based enzymatic assays. d-nb.info Compounds such as liquiritigenin, sakuranetin (B8019584) from Prunus avium, and 2-methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one from Commiphora myrrha have been identified as potent inhibitors through this methodology. nih.govd-nb.info

Table 1: Aromatase Inhibition by Selected Natural Products Using this compound Assay
CompoundSourceActivity (IC₅₀)Inhibition (%) at 10 µM
2-methoxy-5-acetoxy-furanogermacr-1(10)-en-6-oneCommiphora myrrha0.32 µMN/A
LiquiritigeninCommercial (derived from Glycyrrhiza sp.)0.34 µMN/A
SakuranetinPrunus avium1.2 µMN/A
Atractylenolide IAtractylodes macrocephalaN/A94.56 ± 0.70%
Atractylenolide IIAtractylodes macrocephalaN/A90.93 ± 1.41%
Atractylenolide IIIAtractylodes macrocephalaN/A86.31 ± 8.46%

Synthetic Compounds:

The DBF assay is also a valuable tool for characterizing the potency of synthetic aromatase inhibitors, including clinically approved drugs. nih.gov A cell-based assay using DBF has been developed to allow for the multiplexed assessment of enzyme activity, cell viability, and protein half-life in live cells. nih.gov This advanced application facilitates the screening of compound libraries and helps to identify promising new drug candidates. nih.gov The assay has been used to evaluate the efficacy of FDA-approved aromatase inhibitors. For example, the non-steroidal inhibitors anastrozole (B1683761) and letrozole, and the steroidal inhibitor exemestane (B1683764) have been tested, yielding EC₅₀ values that align with previously reported data. nih.gov

Table 2: Evaluation of Synthetic Aromatase Inhibitors Using a Live-Cell this compound Assay
CompoundInhibitor ClassEC₅₀ (nM)
LetrozoleNon-steroidal0.8 ± 0.1
AnastrozoleNon-steroidal10 ± 1
ExemestaneSteroidal30 ± 10

Application of this compound in Non-Human Biological Systems for Xenobiotic Metabolism Studies

This compound is a versatile substrate not only for aromatase but also for a range of other cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19. caymanchem.commedchemexpress.comnordicbiosite.com This broad specificity makes it a useful probe for studying xenobiotic metabolism—the processes by which organisms chemically modify and excrete foreign substances such as drugs, pollutants, and other environmental chemicals. longdom.org These studies are often conducted in non-human biological systems to predict a compound's metabolic fate and potential toxicity in humans. bioivt.com

In vitro systems are a cornerstone of xenobiotic metabolism research. bioivt.com Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from homogenized liver tissue, contain a high concentration of CYP enzymes and are widely used. bioivt.com Microsomes from various animal species, such as rats, mice, dogs, and monkeys, allow for comparative toxicology and drug metabolism studies. bioivt.comunl.edu In this context, DBF can be used to assess the metabolic stability of new drug candidates or to screen for compounds that inhibit CYP enzyme activity. For example, the metabolism of a test compound can be evaluated by its ability to compete with and inhibit the metabolism of DBF in rat liver microsomes. nih.gov

Beyond in vitro models, whole organisms are used to understand the complexities of xenobiotic metabolism in a living system. Fish, particularly species like zebrafish (Danio rerio), have become an important model for toxicology and drug metabolism studies. nih.govmdpi.com Their genetic tractability, rapid development, and optical transparency in the larval stage make them suitable for observing metabolic processes in vivo. mdpi.com The enzymes responsible for xenobiotic biotransformation in fish share similarities with those in mammals, making them relevant for predicting environmental and pharmaceutical impacts. nih.govresearchgate.net DBF can be applied in such models to measure the activity of CYP enzymes in response to exposure to chemical contaminants, serving as a biomarker for pollutant exposure. nih.gov

Table 3: Examples of Non-Human Biological Systems for Xenobiotic Metabolism Studies Utilizing CYP Substrates like this compound
System TypeSpecific ExampleApplication
In Vitro (Subcellular)Rat Liver MicrosomesStudying enzyme inhibition and metabolic stability of new compounds. nih.govresearchgate.net
In Vitro (Subcellular)Bobwhite Quail Liver MicrosomesComparative studies of toxicant metabolism. unl.edu
In Vivo (Organism)Zebrafish (Danio rerio)Assessing drug metabolism and toxicity; biomarker for pollutant exposure. nih.govmdpi.com
In Vitro (Subcellular)Liver Microsomes (various species: mouse, dog, monkey)Preclinical evaluation of drug metabolism across different species. bioivt.com

V. Spectroscopic and Analytical Characterization of Dibenzylfluorescein and Its Transformation Products

Fluorescence Spectroscopy for Quantitative Analysis of Dibenzylfluorescein Metabolism

Fluorescence spectroscopy is a highly sensitive optical detection technique frequently used in conjunction with high-performance liquid chromatography (HPLC) for the analysis of fluorophores. ambeed.com this compound itself is a fluorogenic probe, meaning it is not highly fluorescent, but its dealkylation products, particularly fluorescein (B123965), exhibit strong fluorescence, making them suitable for quantitative analysis. medchemexpress.com

For the quantitative analysis of this compound metabolism, the fluorescence of its product, fluorescein, is typically evaluated. medchemexpress.com To achieve maximum fluorescence intensity, it is crucial to excite the fluorochrome at its peak excitation wavelength and detect the emission at its peak wavelength. caymanchem.com For fluorescein, the optimal excitation wavelength is 485 nm, and the corresponding emission wavelength is 538 nm. medchemexpress.com

The optimization process also involves adjusting both excitation and emission bandwidths to enhance the signal. nih.gov The separation of excitation and emission wavelengths is achieved through the careful selection of appropriate filters, which block or pass specific wavelengths of the spectrum. caymanchem.com

The quality and reliability of fluorescence-based assays for this compound metabolism are rigorously assessed using statistical parameters such as the Z'-factor and the signal-to-noise (S/N) ratio. chemicalbook.com These metrics provide an indication of the assay's robustness and suitability for high-throughput screening.

For instance, in the assessment of CYP3A7 enzyme activity using this compound, the assay demonstrated an acceptable quality with a Z'-score of 0.89 and a signal-to-noise ratio of 221.6. chemicalbook.com Generally, assay platforms are considered robust and reliable if their Z'-factor values range between 0.5 and 1.0. chemicalbook.com Similarly, an S/N ratio above 10.0 is preferred for reliable assay performance. chemicalbook.com

The Z'-factor is calculated based on the mean and standard deviation of both positive and negative controls within the assay. chemicalbook.com The signal-to-noise ratio is also determined from the means and standard deviations of the assay signals.

Table 1: Representative Assay Quality Metrics for this compound Metabolism

MetricValue (Example for CYP3A7 Assay) chemicalbook.comAcceptable Range chemicalbook.com
Z'-Factor0.890.5 - 1.0
Signal-to-Noise221.6> 10.0

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique employed for the identification and quantification of this compound metabolites. This method offers advantages over fluorescence assays in terms of specificity, particularly when dealing with complex matrices or potential interferences.

This compound undergoes O-dealkylation, a common and energetically facile reaction catalyzed by various cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). medchemexpress.comchemicalbook.com This enzymatic process yields fluorescein benzyl (B1604629) ester as a primary metabolite. medchemexpress.com Subsequently, the fluorescein benzyl ester can be further hydrolyzed to fluorescein, especially upon the addition of a strong base like 2 M NaOH. medchemexpress.com LC-MS/MS experiments have successfully confirmed these O-dealkylation products, verifying the metabolic pathways of DBF. chemicalbook.com

LC-MS/MS is instrumental in differentiating between the parent compound, this compound, and its transformation products: fluorescein benzyl ester and fluorescein. Pure standards of this compound, fluorescein benzyl ester, fluorescein benzyl ether, and fluorescein are typically utilized for comparative analysis in LC-MS experiments. medchemexpress.com

A key characteristic for differentiation involves the effect of a strong base. The addition of 2 M NaOH can cause the decomposition of this compound to fluorescein benzyl ether and the hydrolysis of fluorescein benzyl ester to fluorescein. In contrast, fluorescein and fluorescein benzyl ether remain stable under these basic conditions, providing a chemical means of distinguishing these compounds. The ability of LC-MS/MS to simultaneously analyze multiple substrates and their metabolites significantly enhances the throughput and comprehensiveness of drug metabolism studies.

Thin-Layer Chromatography (TLC) Coupled with Bioautography for this compound-Based Activity Profiling

Thin-Layer Chromatography (TLC) coupled with bioautography offers a rapid and cost-effective approach for profiling the biological activity of compounds, integrating chromatographic separation with biological detection. This technique is particularly valuable for screening active natural products and enzyme inhibitors.

In the context of this compound, TLC-bioautography has been applied, for example, in assessing aromatase inhibition. When this compound is used as a fluorometric substrate, inhibitory compounds appear as distinct dark spots against a blue fluorescent background on the TLC plate. This visual differentiation provides immediate insight into the presence and location of active components.

The method allows for the simultaneous separation and quantification of inhibitory components, enabling the estimation of their relative activities without necessarily requiring a reference or positive control for each compound. TLC bioautography thus provides quick access to information regarding both the localization of bioactive compounds within complex mixtures and their specific biological activities, and it can help in distinguishing analytical artifacts.

Vi. Theoretical and Computational Approaches to Dibenzylfluorescein Reactivity and Interactions

Molecular Modeling and Docking Studies of Dibenzylfluorescein-Enzyme Active Site Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are crucial for understanding how it fits into the active site of enzymes like CYP3A4 and other isoforms.

Docking simulations involve placing a model of the this compound molecule into a three-dimensional representation of the enzyme's active site. The process calculates the binding affinity and identifies the most likely binding pose by evaluating various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such studies are well-established for CYP enzymes and their substrates and inhibitors.

The active sites of CYP enzymes are generally hydrophobic, which would favorably accommodate the nonpolar benzyl (B1604629) groups of this compound. The xanthene core of the molecule would also participate in various non-covalent interactions with the amino acid residues lining the active site. The orientation of the benzyl groups relative to the heme iron center of the CYP enzyme is a critical factor determining the efficiency of the enzymatic reaction. A productive binding mode would position one of the benzylic carbons in close proximity to the reactive oxygen species of the heme group, facilitating the O-dealkylation reaction.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of every atom in the system over time, providing a dynamic view of the enzyme-substrate complex. These simulations can reveal how the enzyme's active site accommodates the this compound molecule and can highlight key conformational changes that occur during the binding process.

Below is an interactive data table summarizing the typical output of a molecular docking study, illustrating the kind of data that would be generated for this compound with a target enzyme.

ParameterDescriptionExample Value for a Favorable Docking Pose
Binding Affinity (kcal/mol) The estimated free energy of binding between the ligand (this compound) and the enzyme. More negative values indicate stronger binding.-8.5
Interacting Residues Amino acid residues in the enzyme's active site that form significant interactions with the ligand.PHE 215, ILE 301, ALA 305, GLU 374
Interaction Types The nature of the chemical interactions between the ligand and the enzyme (e.g., hydrogen bonds, hydrophobic interactions).Hydrophobic, Pi-Pi stacking
Distance to Heme Iron (Å) The distance between the benzylic carbon to be oxidized and the iron atom of the heme group. A shorter distance is generally required for catalysis.4.2

Computational Analysis of Electronic Structures and Reaction Pathways in Enzymatic Transformation

Computational quantum mechanics, particularly Density Functional Theory (DFT), is employed to study the electronic structure of molecules and to elucidate reaction mechanisms. These methods provide detailed information about the distribution of electrons in a molecule, its orbital energies, and the energy changes that occur during a chemical reaction.

Electronic Structure of this compound

DFT and Time-Dependent DFT (TD-DFT) studies on fluorescein (B123965) and its derivatives offer valuable insights into the electronic properties of the core xanthene structure present in this compound. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org These studies typically calculate properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the molecule's chemical reactivity and its spectroscopic properties. researchgate.net For fluorescein derivatives, the electronic properties are influenced by the substituents on the xanthene core. semanticscholar.orgresearchgate.net In this compound, the benzyl groups, being electron-donating, would be expected to influence the electron density distribution and the energies of the molecular orbitals.

The table below presents typical electronic properties calculated for fluorescein derivatives using DFT, which can be considered analogous to the properties of the this compound core.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Fluorescein (FS)-5.98-2.153.83
Fluorescein with Methoxy (FSO)-5.89-2.123.77
Fluorescein with Amine (FSA)-5.54-1.893.65
Fluorescein with Thiophene (FST)-5.71-2.433.28

Data adapted from DFT studies on fluorescein derivatives. researchgate.net

Enzymatic Transformation Pathway

The enzymatic transformation of this compound by cytochrome P450 enzymes is an O-dealkylation (specifically, O-debenzylation) reaction. washington.edu Computational studies on P450-mediated O-dealkylation reactions have established a general mechanism. washington.edudoi.orgpnas.org The reaction is initiated by the abstraction of a hydrogen atom from the benzylic carbon by the highly reactive iron-oxo species (Compound I) in the enzyme's active site. washington.edu This step forms a carbon-centered radical intermediate and a hydroxylated heme group. washington.edu This is followed by a "rebound" step where the hydroxyl group is transferred back to the carbon radical, forming a hemiacetal intermediate. washington.edu This hemiacetal is unstable and subsequently breaks down, releasing fluorescein mono-benzyl ether and benzaldehyde. A second, similar enzymatic step would then cleave the remaining benzyl group to yield fluorescein.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying such enzymatic reactions. In this approach, the reacting species (this compound and the heme group) are treated with a high level of quantum mechanical theory, while the surrounding protein environment is modeled using classical molecular mechanics. This allows for the calculation of the reaction energy profile, including the activation energies for the hydrogen abstraction and rebound steps, and the identification of transition states. Such calculations can reveal the precise electronic changes that occur during the reaction and explain the catalytic efficiency of the enzyme. pnas.org

Vii. Emerging Research Frontiers and Methodological Innovations for Dibenzylfluorescein

Development of Next-Generation Dibenzylfluorescein Probes with Enhanced Specificity or Sensitivity

While this compound is a valuable tool, research is ongoing to develop next-generation probes with improved characteristics. The core focus of this research is on modifying the fluorescein (B123965) backbone to enhance specificity for particular enzyme isoforms and to increase the sensitivity of detection.

Key research findings in the broader field of fluorescent probe development that could be applied to this compound derivatives include:

Structural Modifications for Specificity: The specificity of fluorescein-based probes can be modulated by introducing different functional groups. These modifications can alter the probe's affinity for the active site of specific enzymes, leading to more selective binding and turnover. For instance, the introduction of steric hindrance or specific electronic properties can favor interaction with one enzyme isoform over another.

Enhancing Quantum Yield for Sensitivity: The fluorescence quantum yield, a measure of the efficiency of fluorescence, is a critical determinant of a probe's sensitivity. Research into novel fluorophores has demonstrated that strategic chemical modifications can significantly increase quantum yield. Applying these principles to the this compound structure could lead to probes that produce a stronger signal upon enzymatic conversion, allowing for the detection of lower enzyme activities or the use of smaller sample volumes.

Future development of next-generation this compound probes will likely involve a combination of computational modeling and synthetic chemistry to design and create novel derivatives with tailored properties.

Table 1: Potential Strategies for Enhancing this compound Probe Performance

Enhancement StrategyTarget PropertyRationale
Introduction of bulky substituents SpecificitySteric hindrance can prevent binding to enzymes with smaller active sites, thereby increasing selectivity for target enzymes with larger active sites.
Modification of electronic properties SensitivityElectron-donating or -withdrawing groups can influence the electronic state of the fluorophore, potentially leading to a higher quantum yield and increased fluorescence intensity.
Incorporation of specific recognition motifs SpecificityAttaching moieties that are recognized by specific enzyme subfamilies could guide the probe to the desired target, enhancing specificity.
Alteration of solubility Assay CompatibilityModifying the probe to be more or less hydrophobic can improve its compatibility with different assay conditions, such as cell-based versus microsomal assays.

Integration of this compound Assays with Advanced Automation and Robotics

The inherent fluorescent nature of the DBF assay makes it highly amenable to high-throughput screening (HTS) formats. researchgate.net The integration of DBF-based assays with advanced automation and robotics has become a cornerstone of modern drug discovery and toxicology studies. nih.gov

High-Throughput Screening (HTS): this compound is extensively used as a profluorescent probe in HTS assays for various cytochrome P450 isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP19 (aromatase). researchgate.net Its utility in HTS is demonstrated by its application in screening large compound libraries for potential drug-drug interactions. researchgate.net For example, a mini-library of HIV/HCV antiviral drugs was screened using a DBF-based HTS assay to assess CYP3A7 activity, highlighting its value in identifying compounds that may pose a risk in neonatal populations. researchgate.net

Automation and Robotics: Automated systems, including liquid handlers, plate readers, and robotic arms, are routinely used to perform DBF assays in 96-well or 384-well microplate formats. youtube.com This automation offers several advantages:

Increased Throughput: Robotic systems can process thousands of samples per day, significantly accelerating the screening process. nih.gov

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable data. nih.gov

Miniaturization: Automated liquid handlers can accurately dispense small volumes, reducing reagent consumption and costs.

The integration of DBF assays with robotic platforms is a standard practice in pharmaceutical research for evaluating the inhibitory potential of new chemical entities on CYP enzymes. drugtargetreview.com

Table 2: Components of an Automated this compound Assay Workflow

ComponentFunction
Liquid Handling Robot Dispenses reagents, compounds, and enzyme preparations into microplates.
Incubator Maintains the reaction at a constant temperature (e.g., 37°C).
Fluorescence Plate Reader Measures the fluorescence signal generated by the enzymatic conversion of DBF.
Robotic Arm Transports microplates between different components of the automated system.
Control Software Manages the entire workflow, including timing, data acquisition, and analysis.

Exploration of this compound in Novel Biological and Environmental Sensing Applications

While the primary application of this compound remains in the study of CYP450 enzymes, its fundamental properties as a fluorogenic substrate open up possibilities for its use in other biological and environmental contexts.

Novel Biological Applications: The enzymatic cleavage of the benzyl (B1604629) ethers of DBF is not exclusive to CYP450 enzymes. Other oxidoreductases could potentially metabolize DBF, leading to a fluorescent signal. This suggests that DBF-based assays could be developed to screen for the activity of other enzymes or to characterize the metabolic capabilities of different cell types or organisms. Furthermore, the principles of the DBF assay could be adapted to design novel probes for other enzyme classes by replacing the benzyl ether linkages with other labile chemical bonds that can be cleaved by different types of enzymes.

Environmental Sensing: Fluorescent probes are increasingly being explored for the detection of environmental pollutants. mdpi.comnih.gov While there is currently limited research on the direct use of this compound for environmental sensing, the concept holds potential. For instance, microorganisms in environmental samples that express enzymes capable of metabolizing DBF could be detected and quantified. This could be particularly relevant for monitoring bioremediation processes where the activity of specific microbial enzymes is of interest. Future research may focus on modifying the DBF structure to create derivatives that are sensitive to specific environmental contaminants or to the activity of enzymes involved in their degradation.

The exploration of this compound in these novel applications is still in its early stages, but the versatility of fluorescence-based assays suggests that with further development, DBF and its derivatives could find utility beyond their current applications in drug metabolism research.

Q & A

Q. What is the standard experimental protocol for measuring CYP3A4 activity using DBF as a fluorogenic substrate?

DBF is incubated with CYP isoforms (e.g., 15 pmol CYP2C19), NADPH-regenerating systems (1.13 mM NADP, 12.5 mM isocitrate, etc.), and Tris-HCl buffer (pH 7.4) at 37°C for 30–60 minutes. Reactions are quenched at 4°C, followed by LC-MS analysis of metabolites like fluorescein benzyl ester . Fluorescence detection (Ex=485 nm, Em=535 nm) is standard, with DBF’s Kₘ values (0.87–1.9 µM) guiding substrate concentration optimization .

Q. How should DBF be stored and prepared to ensure stability in enzymatic assays?

DBF powder should be stored at -20°C for up to 3 years, while solutions in solvents (e.g., DMSO) are stable at -80°C for 1 year. For in vitro assays, prepare stock solutions in anhydrous DMSO to avoid hydrolysis, and protect from light to prevent photodegradation .

Q. What controls are essential when using DBF to monitor CYP inhibition or induction?

Include:

  • Negative controls : Reactions without NADPH or CYP enzymes to confirm enzymatic dependency.
  • Chemical controls : 2M NaOH to hydrolyze DBF into fluorescein benzyl ether, validating metabolite identification.
  • Reference inhibitors : Azamulin or CYP3cide (for CYP3A selectivity studies) to benchmark inhibition curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DBF-derived CYP activity data between isoforms (e.g., CYP3A4 vs. CYP3A5)?

  • Pre-incubation conditions : CYP3A4 inhibition by azamulin is NADPH-dependent, while CYP3A5 inhibition is not, highlighting isoform-specific mechanistic differences .
  • Probe selection : Compare DBF with alternative probes (e.g., luciferin-PPXE or midazolam) to identify isoform-specific biases. For example, midazolam hydroxylation may better reflect CYP3A4 activity in human liver microsomes (HLMs) .
  • Data normalization : Use isoform-specific activity ratios (e.g., CYP3A7 vs. CYP3A4) to account for variable expression levels .

Q. What methodological strategies mitigate interference from endogenous fluorophores in DBF-based assays?

  • Chromatographic separation : Use LC-MS to distinguish DBF metabolites (e.g., fluorescein benzyl ester) from background fluorescence.
  • Blank subtraction : Include microsomal preparations without DBF to quantify autofluorescence.
  • Wavelength optimization : Adjust Ex/Em settings to minimize overlap with co-eluting compounds .

Q. How can DBF data be statistically validated for enzyme kinetics and inhibition studies?

  • Curve fitting : Use GraphPad Prism to fit data to one-site hyperbolic models (for Kₘ/Vₘₐₓ) or sigmoidal dose-response curves (for IC₅₀).
  • Cheng-Prusoff correction : Calculate Kᵢ values for competitive inhibitors using the equation Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the DBF concentration .
  • Replicate consistency : Perform triplicate incubations with error bars representing standard deviations to assess variability .

Q. What ethical and practical considerations apply when integrating DBF assays into preclinical drug interaction studies?

  • Relevance to human physiology : Validate DBF results against clinical CYP probe drugs (e.g., midazolam for CYP3A4) to ensure translational relevance.
  • Ethical sourcing : Use commercially available HLMs or recombinant CYPs with documented consent and ethical approval .
  • Data transparency : Publish raw fluorescence/LC-MS data in supplementary materials to enable reproducibility .

Methodological Troubleshooting

Q. Why might DBF fluorescence signals diminish unexpectedly during long-term assays?

  • Photobleaching : Shield plates from light during incubation.
  • Enzyme instability : Add protease inhibitors to microsomal preparations or reduce incubation times.
  • Solvent effects : Ensure DMSO concentrations remain <1% (v/v) to avoid CYP inhibition .

Q. How should researchers address contradictions between DBF-based activity and immunoblot/RT-PCR data for CYP expression?

  • Post-translational regulation : CYP activity may not correlate with mRNA/protein levels due to phosphorylation or heme availability.
  • Allosteric modulation : Test for endogenous modulators (e.g., testosterone for CYP3A4) that alter activity without affecting expression .

Data Presentation Guidelines

  • Figures : Avoid overcrowding graphs with multiple CYP isoforms; use separate panels for clarity (Example: Figure 4 in ).
  • Supplementary materials : Deposit full kinetic datasets, LC-MS chromatograms, and inhibitor curves to comply with journal guidelines .
  • Citations : Prioritize primary literature describing DBF’s validation as a CYP substrate over vendor-supplied data .

Retrosynthesis Analysis

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Dibenzylfluorescein
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Dibenzylfluorescein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.